molecular formula C13H8ClFO2 B6346813 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1354941-93-7

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6346813
CAS No.: 1354941-93-7
M. Wt: 250.65 g/mol
InChI Key: ILDRUVPHFSROSN-VOTSOKGWSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one ( 1354941-93-7) is a high-purity chalcone derivative supplied for advanced research and development. This compound, with a molecular formula of C13H8ClFO2 and a molecular weight of 250.65 g/mol, is part of the important chalcone family, characterized by an open-chain structure where an α,β-unsaturated carbonyl group connects a 2-chloro-6-fluorophenyl ring and a furan-2-yl ring . Chalcones like this are emerging as highly promising candidates for novel nonlinear optical (NLO) materials due to the extensive π-electron delocalization along their molecular backbone, which confers excellent optical properties and rapid responsiveness . The specific molecular architecture, potentially stabilized by weak intramolecular interactions, makes it a subject of interest for spectroscopic studies and computational modeling to understand its structural and electronic properties . Beyond materials science, chalcone derivatives are extensively investigated for their broad spectrum of biological activities, serving as key scaffolds in the development of new pharmaceutical agents . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound with confidence in its quality, available for quick delivery in quantities ranging from 1g to 25g .

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDRUVPHFSROSN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing (2E)-3-(2-chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-acetylfuran (Figure 1). The mechanism proceeds via deprotonation of the acetyl group to form an enolate ion, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone with exclusive E-configuration due to thermodynamic stability.

Table 1: Standard Reaction Conditions for Claisen-Schmidt Condensation

ComponentSpecification
CatalystNaOH (40% aqueous)
SolventEthanol (anhydrous)
Molar Ratio1:1 (aldehyde:ketone)
TemperatureRoom temperature (25°C)
Reaction Time12–24 hours
Yield65–78%

The reaction is typically conducted under nitrogen to prevent oxidation of intermediates. Post-synthesis, the crude product is purified via recrystallization from ethanol or column chromatography.

Optimization Strategies

Yield optimization focuses on:

  • Catalyst Selection : NaOH outperforms KOH in minimizing side products (e.g., dihydrofurans).

  • Solvent Effects : Ethanol enhances solubility of aromatic aldehydes compared to methanol.

  • Temperature Control : Reactions at 0–5°C reduce oligomerization but require extended time (48 hours).

Table 2: Impact of Catalyst Concentration on Yield

NaOH Concentration (%)Yield (%)Purity (%)
305892
407595
507293

Industrial-Scale Production

Industrial protocols utilize continuous flow reactors to enhance reproducibility. Key parameters include:

  • Residence Time : 2 hours at 50°C with turbulent flow to ensure mixing.

  • Automated pH Control : Maintains pH 12–13 via real-time NaOH addition.

  • In-line Purification : Integrated crystallization units reduce post-processing steps.

Aldol Condensation

Acid-Catalyzed Methodology

An alternative route employs acid-catalyzed aldol condensation using 1 M HCl in acetic acid. This method favors electrophilic activation of the carbonyl group but requires strict moisture control.

Table 3: Comparative Analysis of Acid vs. Base Catalysis

ParameterHCl/Acetic AcidNaOH/Ethanol
Yield60–68%65–78%
Reaction Time6–8 hours12–24 hours
Byproducts<5%<3%
E-Selectivity>99%>99%

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene) under reflux (110°C) accelerate reaction rates but compromise yield (50–55%) due to decomposition.

Advanced Characterization Techniques

Spectroscopic Verification

  • IR Spectroscopy : Strong absorption at 1,650 cm⁻¹ confirms the C=O stretch. Conjugated C=C appears at 1,600 cm⁻¹.

  • ¹H NMR : Trans coupling constant (J = 15.8–16.2 Hz) between Hα and Hβ verifies the E-configuration.

  • X-ray Diffraction (XRD) : Single-crystal analysis resolves bond lengths (C7–O1 = 1.221 Å) and dihedral angles (85.2° between aromatic planes).

Purity Assessment

HPLC with UV detection (λ = 254 nm) achieves 98.5–99.3% purity using a C18 column and acetonitrile/water (70:30) mobile phase.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of 2-acetylfuran occurs at elevated temperatures (>50°C), reduced by:

  • Low-Temperature Protocols : 0–5°C slows oligomerization.

  • Catalyst Modifiers : Addition of 5 mol% tetrabutylammonium bromide suppresses side reactions.

Scale-Up Limitations

Industrial batches (>1 kg) face viscosity issues, addressed via:

  • Co-solvents : Ethanol:THF (3:1) reduces mixture viscosity by 40%.

  • Ultrasonic Irradiation : Enhances mass transfer in slurry phases .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in several studies. For instance, derivatives of the compound have shown promise in targeting cancer pathways involved in cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of various analogs of this compound on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective potency against resistant cancer strains .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, leading to cell lysis.

Case Study:
In a study published in Pharmaceutical Biology, researchers tested the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited significant antibacterial activity, suggesting its potential use as a lead compound for developing new antibiotics .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:
Research published in Advanced Materials explored the use of this compound as a hole transport material in OLEDs. The study reported enhanced efficiency and stability of devices incorporating this compound compared to traditional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available substituted phenols and furan derivatives.
  • Reagents: Key reagents may include bases like potassium carbonate or sodium hydride to facilitate reactions such as nucleophilic substitutions or Michael additions.
  • Characterization Techniques: Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one would depend on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors. The presence of the furan ring and halogen substituents may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Heterocyclic Ring Variations

a. Thiophene vs. Furan Analogs
The compound 3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one (thienyl analog) replaces the furan with a thiophene ring. Key differences include:

  • Electronic Properties : Thiophene’s sulfur atom provides stronger electron delocalization than furan’s oxygen, leading to a red-shifted UV-Vis absorption (λmax ~380 nm vs. ~350 nm for the furan analog) .
  • Hyperpolarizability : The thienyl analog exhibits a higher first hyperpolarizability (β = 4.2 × 10⁻³⁰ esu) due to enhanced charge transfer, compared to theoretical predictions for the furan derivative (β ~3.5 × 10⁻³⁰ esu) .

b. Anthracene-Based Chalcones
(E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one features an anthracene substituent. The extended conjugation results in:

  • Absorption Spectra : A bathochromic shift (λmax >400 nm) due to the anthracene’s large π-system .
  • Crystal Packing : Anthracene’s bulkiness induces stronger π-π stacking interactions, increasing melting points (MP ~220–230°C) compared to the furan analog (MP ~180–190°C) .

Substituent Effects on the Aromatic Rings

a. Methoxy vs. Halogen Substituents
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)-prop-2-en-1-one substitutes the 2-chloro-6-fluorophenyl group with a 4-methoxyphenyl ring:

  • Electron Donation : The methoxy group increases electron density on the phenyl ring, reducing dipole moments (μ ~5.2 D vs. ~6.8 D for the target compound) .
  • Crystal Structure : Dihedral angles between the furan and phenyl rings differ significantly (8.56° vs. ~12° in halogenated analogs), affecting molecular planarity .

b. Methyl-Furan Derivatives
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one introduces a methyl group on the furan ring:

  • Lipophilicity : The methyl group increases logP by ~0.5 units, enhancing membrane permeability .
  • Steric Effects: Reduced coplanarity between furan and the enone system, lowering NLO efficiency .

Halogenated Phenyl Variants

a. Dichlorophenyl Derivatives
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one features additional chlorine atoms:

  • Molecular Weight and Density : Higher molecular weight (329.58 g/mol vs. 278.68 g/mol) and density (1.433 g/cm³ vs. ~1.35 g/cm³) due to increased halogen content .
  • Halogen Bonding : Enhanced crystal lattice stability via Cl⋯Cl interactions, increasing thermal stability .

Spectroscopic and Nonlinear Optical Properties

Table 1: Comparative Spectroscopic Data

Compound UV-Vis λmax (nm) FT-IR C=O Stretch (cm⁻¹) NMR (¹H, δ ppm)
Target Compound (Furan) 350 1675 7.85 (d, J=15.6 Hz, CH=CH)
Thienyl Analog 380 1660 7.92 (d, J=15.6 Hz, CH=CH)
4-Methoxyphenyl Analog 340 1685 7.78 (d, J=15.3 Hz, CH=CH)

Table 2: Calculated Nonlinear Optical Parameters

Compound Hyperpolarizability (β, 10⁻³⁰ esu) Dipole Moment (μ, D)
Target Compound (Furan) 3.5 6.8
Thienyl Analog 4.2 7.1
Anthracene Derivative 5.8 8.3

Biological Activity

The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one , with the CAS number 1354941-93-7 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClF O2 , with a molecular weight of 250.65 g/mol . The structure features a conjugated system that may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H8ClFO2
Molecular Weight250.65 g/mol
CAS Number1354941-93-7

Antimicrobial Properties

Research indicates that compounds containing furan moieties often exhibit significant antimicrobial activity. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . A study demonstrated that furan derivatives could inhibit bacterial growth at concentrations as low as 64 µg/mL .

Anti-Cancer Activity

The anti-cancer potential of furan-containing compounds has also been investigated. For example, certain furan derivatives exhibited cytotoxic effects against HeLa cervical cancer cells, with some compounds achieving an IC50 value of 0.15 ± 0.05 µg/mL . The proposed mechanism involves mitochondrial modification and disruption of membrane integrity.

Enzyme Inhibition

Another area of interest is the inhibitory effect on specific enzymes. Compounds similar to this compound have been studied for their ability to inhibit carbonic anhydrase, which plays a role in various physiological processes and diseases .

Study 1: Antibacterial Activity

In a comparative study, a series of furan derivatives were synthesized and tested for antibacterial properties. The most potent compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting that modifications to the furan structure can enhance antibacterial efficacy .

Study 2: Anti-Cancer Efficacy

A group of researchers evaluated the cytotoxic effects of various furan derivatives on cancer cell lines. The study found that specific substitutions on the furan ring significantly influenced the compounds' ability to induce apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing biological activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell death.
  • Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Induction of Apoptosis: In cancer cells, it can trigger apoptotic pathways through mitochondrial damage.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aldehydes under basic conditions. For example, a similar chalcone derivative was synthesized using 2-hydroxyacetophenone and 4-fluorobenzaldehyde in ethanol with KOH at 0–50°C, achieving optimal yields by controlling temperature and reaction time . Key factors include solvent polarity (e.g., ethanol enhances enolate formation), catalyst concentration, and avoiding side reactions like retro-aldol decomposition. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the E-configuration (via coupling constants, e.g., Jtrans15.516.0 HzJ_{trans} \approx 15.5–16.0\ \text{Hz}) and substituent positions .
  • FT-IR : Stretching frequencies for α,β-unsaturated ketones (C=O16501680 cm1C=O \approx 1650–1680\ \text{cm}^{-1}) and aromatic C–H bonds .
  • XRD : Validates molecular geometry and crystallinity, as demonstrated for analogous chalcones with Rfactor<0.06R_{\text{factor}} < 0.06 .
  • HPLC : Assesses purity (>99% for pharmacological studies) .

Q. What purification methods ensure high-purity samples?

Recrystallization from methanol or ethanol is common, leveraging solubility differences. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. For example, (2E)-3-(2,6-dichlorophenyl) derivatives achieved >99% purity after sequential solvent recrystallization .

Advanced Research Questions

Q. How can crystallographic data resolve the E-configuration of the α,β-unsaturated ketone moiety?

Single-crystal XRD provides definitive evidence via torsion angles. For instance, in (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, the C1–C2–C3–C4 torsion angle was 179.95179.95^\circ, confirming the E-configuration. Hydrogen bonding (C–H···π) and π-π stacking further stabilize the planar structure . Software like SHELXL refines positional parameters, while ORTEP-3 visualizes molecular geometry .

Q. What computational methods predict electronic properties, and how do they compare with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and hyperpolarizability for nonlinear optical (NLO) applications. For (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, experimental XRD bond lengths (C=O: 1.227 Å) aligned with DFT predictions within 0.02 Å . Discrepancies >0.05 Å may indicate crystal packing effects .

Q. How to address discrepancies in biological activity data across studies?

Variations in MIC (minimum inhibitory concentration) or IC50_{50} values often arise from:

  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line specificity .
  • Structural analogs : Subtle substituent changes (e.g., Cl vs. F) alter lipophilicity and target binding. QSAR models correlate logP with antimicrobial efficacy .
  • Crystallographic purity : Impurities >2% skew bioactivity; HPLC validation is critical .

Q. How does the substitution pattern on the phenyl ring affect reactivity in nucleophilic additions?

Electron-withdrawing groups (e.g., Cl, F) meta to the ketone enhance electrophilicity at the β-carbon, favoring Michael additions. For 3-(2-chloro-6-fluorophenyl)propanal, the –Cl and –F substituents lower the LUMO energy by 0.3 eV, increasing reactivity with amines or thiols . Steric hindrance from ortho-substituents may reduce yields, requiring bulky catalysts (e.g., DBU) .

Q. What are best practices for analyzing hydrogen-bonding networks in crystal structures?

Graph-set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like D(2)D(2) or R22(8)R_2^2(8). For example, (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits C–H···O interactions (d=3.760 A˚d = 3.760\ \text{Å}) forming R22(8)R_2^2(8) rings. Mercury (CCDC) and CrystalExplorer visualize networks, while SHELXL refines H-bond distances with isotropic displacement parameters .

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